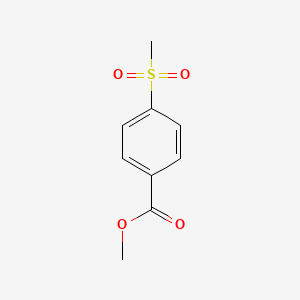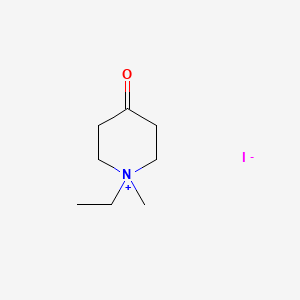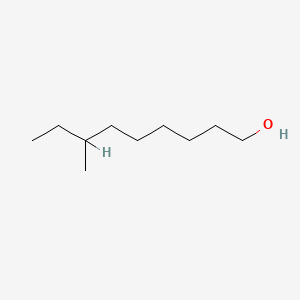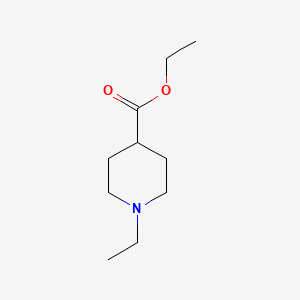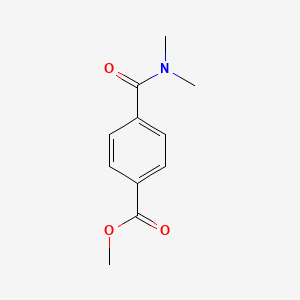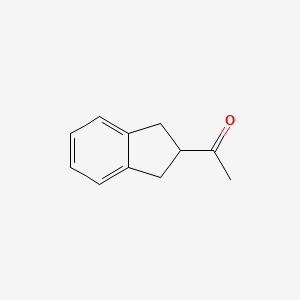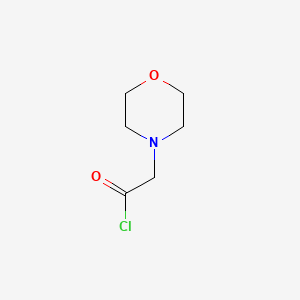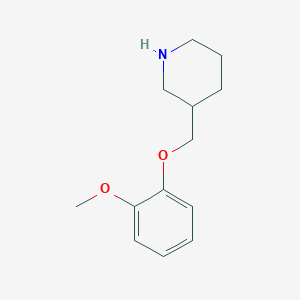
3-(2-Methoxy-phenoxymethyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it might have.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis
This involves analyzing the structure of the compound, often using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes the compound’s chemical stability and reactivity.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Boron(III) Bromide-Induced Ring Contraction : A study demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide, highlighting a novel method for structural transformation relevant in synthetic chemistry (Tehrani et al., 2000).
Synthesis of Bis-Indole Derivatives : Research into the synthesis of compounds with two indole systems separated by a heterocycle (e.g., pyridine or piperazine) indicated potential antitumor activity, suggesting applications in medicinal chemistry (Andreani et al., 2008).
Piperidine Analogues of Dopamine Transporter Ligands : A study explored the synthesis of piperidine analogues with high affinity for the dopamine transporter, indicating their importance in the development of neurological disorder treatments (Prisinzano et al., 2002).
Biological Activities and Potential Applications
Antitumor Activity of Piperidine Derivatives : The antitumor potential of various piperidine derivatives was investigated, providing insights into their applications in cancer research and therapy. This includes the synthesis and evaluation of bis-indole derivatives for their antitumor activities (Andreani et al., 2008).
Development of Photolabile Amine Protecting Group : Research on the optimization of photolabile protecting groups for amines in flow chemistry highlighted applications in the synthesis of complex organic molecules, including piperidine derivatives (Yueh et al., 2015).
Nucleophilic Substitution Reactions for Piperidine Synthesis : Studies focused on developing efficient methods for nucleophilic substitution reactions of piperidines, showing the versatility of these compounds in organic synthesis and their potential as bioactive molecules (Okitsu et al., 2001).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.
Direcciones Futuras
This involves discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I might be able to provide more detailed information.
Propiedades
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBQELKGTSQSIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424384 |
Source


|
| Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-phenoxymethyl)-piperidine | |
CAS RN |
614731-31-6 |
Source


|
| Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

